molecular formula C11H11BrN2 B1528776 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine CAS No. 1021910-58-6

3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Cat. No.: B1528776
CAS No.: 1021910-58-6
M. Wt: 251.12 g/mol
InChI Key: SADHFLDUJLSDPH-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C11H11BrN2 This compound features a pyridine ring substituted with a bromine atom and a pyrrole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine typically involves the reaction of 2,5-dimethylpyrrole with 3-bromopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromopyridine with a boronic acid derivative of 2,5-dimethylpyrrole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives[4][4].

Scientific Research Applications

3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the dimethylpyrrole moiety provides distinct chemical properties that can be leveraged in various synthetic and research contexts .

Properties

IUPAC Name

3-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-5-6-9(2)14(8)11-10(12)4-3-7-13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADHFLDUJLSDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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